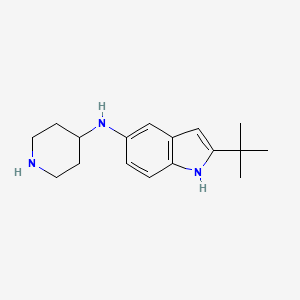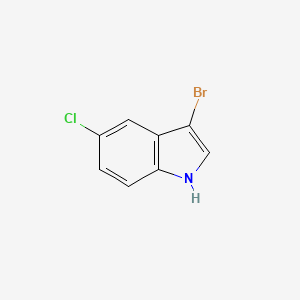
3-bromo-5-chloro-1H-indole
Descripción general
Descripción
3-bromo-5-chloro-1H-indole is a chemical compound with the CAS Number: 85092-82-6 . It has a molecular weight of 230.49 .
Synthesis Analysis
The synthesis of indole derivatives, including 3-bromo-5-chloro-1H-indole, has been a subject of interest in recent years due to their significant role in cell biology and their potential for treating various disorders . Several methods have been reported for the synthesis of 3-bromo-5-chloro-1H-indole, including electrophilic substitution and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 3-bromo-5-chloro-1H-indole is represented by the InChI code: 1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H .Chemical Reactions Analysis
Indole derivatives, including 3-bromo-5-chloro-1H-indole, are known to undergo various chemical reactions. These reactions are often used to generate biologically active structures .Physical And Chemical Properties Analysis
3-bromo-5-chloro-1H-indole has a molecular weight of 230.49 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Indole derivatives, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Indole derivatives are also important in the field of medicinal and pharmaceutical chemistry . They have shown various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Antiviral Activity
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . They have shown potential in inhibiting the growth of various types of cancer cells .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They can inhibit the growth of various types of microbes, making them useful in the treatment of various infectious diseases .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .
Antimalarial Activity
Indole derivatives have been used in the treatment of malaria . They can inhibit the growth of the malaria parasite, making them effective in treating and preventing malaria .
Analgesic Activity
Certain indole derivatives have shown significant analgesic activity . For instance, the compound ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3) emerged as a potent analgesic agent, showing comparable potency to the reference standard diclofenac sodium .
Anticholinesterase Activity
Indole derivatives have been reported to possess anticholinesterase activities . This makes them potential candidates for the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Antitubercular Activity
Some indole derivatives have demonstrated antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases.
Protein Kinase Inhibitors
Indole derivatives have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these can be useful in treating diseases like cancer.
Anti-HIV Activity
Certain indole derivatives have shown anti-HIV activities . They can inhibit the replication of the HIV virus, making them potential candidates for the treatment of HIV/AIDS.
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMTLPTFUWUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376619 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-1H-indole | |
CAS RN |
85092-82-6 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



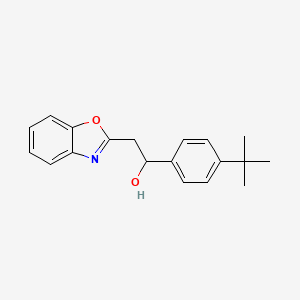
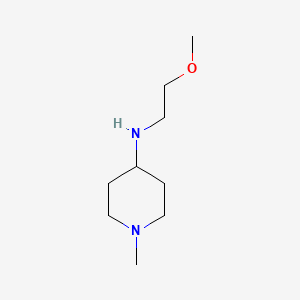

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
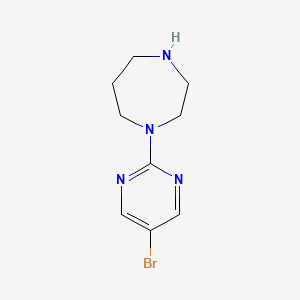
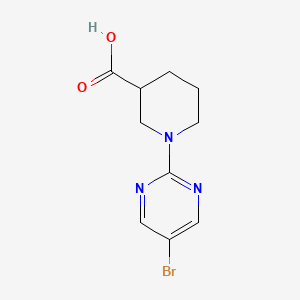
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
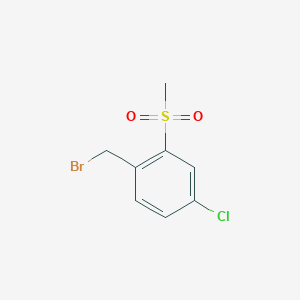
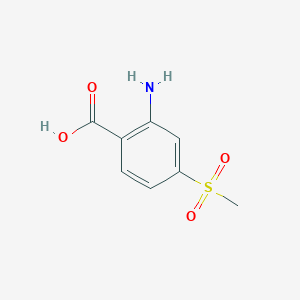
![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
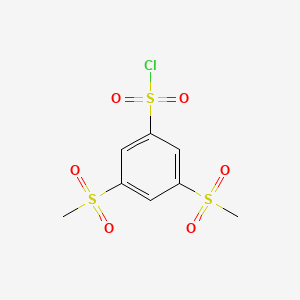
![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)
